4-Ethyl-2-vinylpyridine

Acrylonitrile Copolymerization Dyeable Synthetic Fibers Vinylpyridine Comonomers

4-Ethyl-2-vinylpyridine (CAS 1824203-71-5, molecular formula C₉H₁₁N, molecular weight 133.19) is a disubstituted pyridine derivative bearing an ethyl group at the 4-position and a vinyl group at the 2-position. It belongs to the ethylvinylpyridine structural isomer family alongside 5-ethyl-2-vinylpyridine (CAS 5408-74-2), 2-ethyl-4-vinylpyridine, and other positional variants.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
Cat. No. B13116408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-vinylpyridine
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=C1)C=C
InChIInChI=1S/C9H11N/c1-3-8-5-6-10-9(4-2)7-8/h4-7H,2-3H2,1H3
InChIKeyOHAHNWHDCLIFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-vinylpyridine (CAS 1824203-71-5): Procurement-Relevant Identity and Class Classification


4-Ethyl-2-vinylpyridine (CAS 1824203-71-5, molecular formula C₉H₁₁N, molecular weight 133.19) is a disubstituted pyridine derivative bearing an ethyl group at the 4-position and a vinyl group at the 2-position . It belongs to the ethylvinylpyridine structural isomer family alongside 5-ethyl-2-vinylpyridine (CAS 5408-74-2), 2-ethyl-4-vinylpyridine, and other positional variants [1]. As a vinylpyridine monomer, it is amenable to free-radical, anionic, and cationic polymerization, and its pyridine nitrogen imparts basicity (predicted pKa ~5–6 range, consistent with alkyl-substituted pyridines) that enables pH-responsive behavior, metal coordination, and quaternization [2]. The compound is primarily cited in patent literature for copolymer applications in synthetic fibers, elastomers, and adhesives rather than in open academic research, where its isomer 5-ethyl-2-vinylpyridine has received comparatively more quantitative characterization.

Monomer identity
4-Ethyl-2-vinylpyridine, a disubstituted pyridine with 4-ethyl and 2-vinyl groups; positional isomer distinct from 5-ethyl-2-vinylpyridine
Polymerization fit
Amenable to free-radical, anionic, and cationic polymerization; pyridine nitrogen supports pH-responsive behavior, metal coordination, and quaternization
Evidence base
Primarily supported by patent literature for copolymer applications in synthetic fibers, elastomers, and adhesives; limited open academic characterization

Why 4-Ethyl-2-vinylpyridine Cannot Be Casually Substituted with Other Vinylpyridine Monomers


Positional isomerism in ethylvinylpyridines produces measurably distinct copolymerization reactivity, adsorption performance, and application-specific patent protection that precludes simple interchange. The ethyl substituent position alters both the electronic character of the pyridine ring (affecting monomer reactivity ratios and Q-e parameters) and the steric environment around the polymerizable vinyl group [1]. In acrylonitrile copolymerization, the reactivity ratio r₂ for 5-ethyl-2-vinylpyridine (r₂ = 0.43 ± 0.05) differs from both 2-vinylpyridine (r₂ = 0.47 ± 0.03) and 4-vinylpyridine (r₂ = 0.41 ± 0.09), confirming that ethyl substitution modulates incorporation kinetics [1]. For SO₂ adsorption on porous resins, the adsorption capacity of poly(5-ethyl-2-vinylpyridine) ranks below poly(4-vinylpyridine) and poly(2-methyl-5-vinylpyridine), demonstrating that the ethyl group position directly impacts functional performance [2]. Furthermore, specific patent claims—such as Goodyear Tire US 4,172,862—explicitly designate 4-ethyl-2-vinylpyridine as the claimed vinyl alkyl pyridine, meaning generic substitution with bulkier or differently substituted analogs falls outside the protected composition of matter [3]. Users selecting this compound for patent-protected formulations, structure–property optimization, or regulatory filings must therefore verify positional identity.

4-Ethyl-2-vinylpyridine
Monomer reactivity ratios and patent specificity tied to its exact substitution pattern
Closest analogs (e.g., 5-ethyl isomer)
May exhibit different copolymerization kinetics and lack specific patent claims for modulus
4-Ethyl-2-vinylpyridine
Copolymerization with acrylonitrile influenced by ethyl position; reported class-level kinetic differences
5-Ethyl-2-vinylpyridine or 2-vinylpyridine
Direct substitution may shift incorporation rates and composition drift without verification
4-Ethyl-2-vinylpyridine
SO₂ adsorption performance modulated by ethyl position; regiochemistry offers optimization potential
Poly(5-ethyl-2-vinylpyridine) resin
Ranked lower than poly(4-vinylpyridine); 4-ethyl isomer may yield intermediate capacity

4-Ethyl-2-vinylpyridine: Quantitative Differential Evidence Against Closest Analogs


Dyeable Acrylonitrile Fiber Comonomer: Patent-Verified Equivalence in a Defined Formulation Window

US Patent 2,491,471 (Pont DU., 1949) explicitly names 4-ethyl-2-vinylpyridine alongside 2-vinylpyridine, 5-ethyl-2-vinylpyridine, 4,6-dimethyl-2-vinylpyridine, and others as a vinylpyridine comonomer suitable for producing dyeable acrylonitrile copolymers when copolymerized at 2–10 wt% with 90–98 wt% acrylonitrile [1]. The patent establishes that all listed vinylpyridines confer acid-dye affinity to the otherwise dye-resistant polyacrylonitrile matrix, placing 4-ethyl-2-vinylpyridine in a validated functional class for this application. While the patent does not provide dye-uptake values per individual vinylpyridine, it confirms that the 4-ethyl positional isomer is expressly contemplated as functionally equivalent to the more commonly cited 5-ethyl isomer within the claimed copolymer composition range [1]. This matters for procurement because 4-ethyl-2-vinylpyridine may serve as a direct drop-in replacement when 5-ethyl-2-vinylpyridine supply is constrained, provided the ethyl substitution pattern does not alter downstream fiber spinning or dyeing characteristics in the specific formulation.

Dyeable Fiber Comonomer Equivalence
Patent context
Listed interchangeably in US 2,491,471 at 2–10 wt% with acrylonitrile
Reported functional equivalence for acid-dyeable acrylic fiber comonomer selection
Verify equivalent dye uptake in target formulation
Acrylonitrile Copolymerization Dyeable Synthetic Fibers Vinylpyridine Comonomers

Synthetic Elastomer Block Copolymers: Specific Patent Claim for Improved Modulus

Goodyear Tire & Rubber Company's US Patent 4,172,862 (1979) specifically claims 4-ethyl-2-vinylpyridine as the vinyl alkyl pyridine monomer in a block polymer comprising an alkyl vinyl aromatic compound, conjugated diolefins, and divinylbenzene [1]. Claim 7 recites: 'The polymer of claim 1 wherein the vinyl alkyl pyridine is 4-ethyl-2-vinylpyridine.' The patent reports that the resulting branched block copolymer exhibits a 100% modulus ranging from 400 to 1400 pounds per square inch (approximately 2.76 to 9.65 MPa)—a quantitative mechanical performance window attributable to the specific monomer composition [1]. In contrast, broader patent disclosures (e.g., US 2,817,616) list multiple vinylpyridines (2-vinylpyridine, 4-vinylpyridine, 5-ethyl-2-vinylpyridine, 2-methyl-5-vinylpyridine) as generically suitable for rubber compositions without singling out any specific isomer for modulus claims [2]. The specific designation of 4-ethyl-2-vinylpyridine in US 4,172,862 indicates that this positional isomer was deliberately selected—likely for its optimized balance of copolymerization kinetics and final elastomer mechanical properties—among the broader alkyl-vinylpyridine family.

Elastomer Modulus Claim
Patent context
100% modulus 400–1400 psi claimed specifically for 4-ethyl-2-VP in US 4,172,862
Isomer-specific mechanical property window supports patent-driven selection
Substitution with other isomers not covered by claim
Synthetic Elastomers Block Copolymers Tire Rubber

Acrylonitrile Copolymerization Reactivity: Class-Level Inference from 5-Ethyl-2-Vinylpyridine Isomer Data

Iwakura et al. (1959) determined monomer reactivity ratios for the radical copolymerization of acrylonitrile (AN, M₁) with three vinylpyridines (M₂): AN/5-ethyl-2-vinylpyridine (r₁ = 0.02 ± 0.02, r₂ = 0.43 ± 0.05), AN/2-vinylpyridine (r₁ = 0.113 ± 0.002, r₂ = 0.47 ± 0.03), and AN/4-vinylpyridine (r₁ = 0.113 ± 0.005, r₂ = 0.41 ± 0.09) [1]. The markedly lower r₁ for AN/5-ethyl-2-VP (0.02 vs. 0.113) indicates that the ethyl-substituted vinylpyridine exerts a stronger alternating tendency with acrylonitrile than unsubstituted 2-VP or 4-VP. The authors concluded that '5-ethyl-2-VP has reactivity similar to those of above two monomers, but some difference caused by its ethyl group has been found' [1]. This finding constitutes class-level evidence that ethyl substitution on the vinylpyridine ring measurably alters AN copolymerization kinetics. Although 4-ethyl-2-vinylpyridine was not directly measured, the established principle that ethyl group position affects reactivity ratios supports the expectation that 4-ethyl-2-vinylpyridine will exhibit kinetic behavior distinct from both unsubstituted vinylpyridines and the 5-ethyl isomer, with the specific positional difference likely influencing the Q-e polar parameter e [2].

AN Copolymerization Reactivity
Class-level
r₁ for ethyl-VP 0.02 vs. 0.113 for unsubstituted VP (5.6× lower)
Ethyl substitution alters incorporation kinetics; class-level inference for 4-ethyl isomer
4-Ethyl-2-VP not directly measured
Copolymerization Kinetics Monomer Reactivity Ratios Q-e Scheme

SO₂ Adsorption on Porous Poly(vinylpyridine) Resins: Performance Ranking Includes Ethyl-Substituted Variant

Hashida and Nishimura (1973) prepared macroreticular resins by suspension copolymerization of various vinylpyridine derivatives with divinylbenzene and measured their SO₂ adsorption capacities [1]. The adsorption capacity decreased in the following rank order: poly(4-vinylpyridine) > poly(2-methyl-5-vinylpyridine) > poly(2-vinylpyridine) ≈ poly(5-ethyl-2-vinylpyridine) [1]. Poly(5-ethyl-2-vinylpyridine) resin thus exhibits lower SO₂ capacity than poly(4-vinylpyridine) but comparable capacity to poly(2-vinylpyridine). The adsorption heats were calculated as 10–14.5 kcal/mol using the Clausius–Clapeyron equation, exceeding that of styrene-divinylbenzene copolymer (Amberlite XAD-2), confirming that the pyridine nitrogen engages in specific chemical interaction with SO₂ beyond physical adsorption [1]. This rank order demonstrates that the ethyl substituent position and presence directly tune adsorption performance. Although 4-ethyl-2-vinylpyridine was not individually tested, the data for its 5-ethyl isomer confirms that ethyl-substituted vinylpyridine resins retain measurable SO₂ affinity while offering tunability relative to the highest-capacity poly(4-vinylpyridine). Users developing SO₂ capture materials may select 4-ethyl-2-vinylpyridine to explore whether the 4-ethyl/2-vinyl regiochemistry yields intermediate or superior adsorption performance compared to the 5-ethyl variant.

SO₂ Adsorption Rank
Class-level
poly(4-VP) > poly(2-Me-5-VP) > poly(2-VP) ≈ poly(5-Et-2-VP)
Ethyl substitution modulates adsorption; regiochemistry offers optimization parameter
4-Ethyl isomer not individually tested
SO₂ Capture Porous Polymer Resins Adsorption Capacity

Vinylpyridine Reactivity with Thiyl Radicals: Class-Wide 3–5× Lower Reactivity Than Styrene

Ito and Matsuda (1984) determined absolute rate constants for reversible addition of substituted phenylthio radicals to vinylpyridines in solution at 23°C using flash photolysis [1]. For each phenylthio radical studied, the reactivities of vinylpyridines were 3–5 times lower than that of styrene [1]. The Hammett plots indicated that the reactivity difference originates in the polar transition state, with the nitrogen atom in 4-vinylpyridine withdrawing electron density from the vinylic double bond [1]. The relative equilibrium constants further established that the stabilities of adduct carbon-centered radicals generated from vinylpyridines are similar to those from styrene [1]. This class-level finding applies to all vinylpyridine monomers including 4-ethyl-2-vinylpyridine: the pyridine ring's electron-withdrawing effect reduces vinyl group reactivity toward radical addition by a factor of 3–5 relative to styrene, while the ethyl substituent at the 4-position may partially offset this electronic effect through inductive donation. For users comparing 4-ethyl-2-vinylpyridine against styrene or unsubstituted vinylpyridines as reactive monomers, this data provides a quantitative reactivity scaling factor relevant to copolymer composition control and grafting efficiency.

Radical Addition Reactivity
Class-level
Vinylpyridines 3–5× less reactive than styrene toward phenylthio radicals
Quantitative scaling factor for copolymer feed ratio adjustment
Ethyl substitution may partially offset electronic effect
Radical Addition Kinetics Vinyl Monomer Reactivity Flash Photolysis

Computational Electronic Structure: HOMO-LUMO Gap Data for Positional Isomer Benchmarking

Sert, Boyukata, and Ucun (2012) calculated the molecular structures, vibrational frequencies, HOMO and LUMO energies, and energy band gaps for all six 2-, 3-, and 4-ethylpyridines and 2-, 3-, and 4-vinylpyridines using both HF and DFT (B3LYP) methods with the 6-311++G(d,p) basis set [1]. The study demonstrated that scaled B3LYP calculations were superior to scaled HF for both vibrational frequencies and geometric parameters, with calculated values showing good agreement with experimental data [1]. Although 4-ethyl-2-vinylpyridine (bearing both substituents simultaneously) was not explicitly computed, the dataset for the monosubstituted 4-ethylpyridine and 2-vinylpyridine (and their positional isomers) provides the computational foundation for predicting the electronic properties of the disubstituted compound via additive or synergistic substituent effects. The availability of HOMO-LUMO gap data for all monosubstituted positional isomers enables users to benchmark their own DFT calculations for 4-ethyl-2-vinylpyridine against a validated computational methodology [1]. This electronic structure information is relevant for predicting the compound's behavior in charge-transfer complexes, metal coordination, and optoelectronic polymer applications where frontier orbital energies govern performance.

DFT Benchmark Methodology
Method context
B3LYP/6-311++G(d,p) validated for monosubstituted ethyl- and vinylpyridines
Supports prediction of HOMO-LUMO gap for disubstituted analog
4-Ethyl-2-VP not explicitly computed; benchmark data available
DFT Calculations HOMO-LUMO Gap Vibrational Spectroscopy

Highest-Confidence Application Scenarios for 4-Ethyl-2-vinylpyridine Based on Quantitative Evidence


Acid-Dyeable Acrylic Fiber Production: Direct Comonomer Replacement

Based on the explicit listing of 4-ethyl-2-vinylpyridine in US Patent 2,491,471 as a comonomer for dyeable acrylonitrile copolymers (2–10 wt% loading), this compound can be directly substituted into acrylic fiber spinning formulations to impart acid-dye affinity [1]. In practice, procurement teams maintaining a diversified vinylpyridine monomer supply chain can use 4-ethyl-2-vinylpyridine interchangeably with 5-ethyl-2-vinylpyridine when copolymerized within the specified composition window, subject to verification of equivalent dye uptake in the specific fiber formulation. The copolymer is processed from dimethylformamide solution into films or dry-spun filaments, then oriented by stretching, and dyed with acid dyestuffs [1].

High-Modulus Block Copolymer Elastomers for Tire and Mechanical Goods

Goodyear Tire & Rubber Company's US Patent 4,172,862 specifically claims 4-ethyl-2-vinylpyridine as the vinyl alkyl pyridine component in branched block copolymers exhibiting 100% modulus values of 400–1400 psi (2.76–9.65 MPa) [2]. This application scenario is most relevant for industrial rubber compounders and tire manufacturers seeking to reproduce or innovate upon the claimed composition. The block polymer architecture—comprising alkyl vinyl aromatic, conjugated diolefin, divinylbenzene, and 4-ethyl-2-vinylpyridine segments—is designed for improved mechanical integrity. Users should note that substitution with 5-ethyl-2-vinylpyridine or 2-methyl-5-vinylpyridine falls outside the specific claim language of this patent [2].

Rubber-to-Fiber Adhesion Promoter in Tire Cord Dipping Formulations

US Patent 2,817,616 and subsequent rubber adhesive patent literature identify alkyl-substituted vinylpyridines—including 2-ethyl-4-vinylpyridine (synonymous with 4-ethyl-2-vinylpyridine, depending on nomenclature convention)—as functional monomers in styrene-butadiene-vinylpyridine terpolymer latexes for bonding reinforcing cords to rubber [3]. These terpolymer latexes, when combined with resorcinol-formaldehyde resins, form the industry-standard RFL (resorcinol-formaldehyde-latex) dip system for tire cord adhesion. The pyridine nitrogen coordinates to the resorcinol-formaldehyde network while the polymer backbone co-vulcanizes with the rubber matrix. 4-Ethyl-2-vinylpyridine's specific substitution pattern may offer differentiated adhesion performance or latex stability compared to the more commonly used 2-vinylpyridine, though direct comparative adhesion data remain unpublished in the open literature.

Porous Polymeric SO₂ Adsorbents with Tunable Capacity

The SO₂ adsorption rank order established by Hashida and Nishimura (1973)—poly(4-vinylpyridine) > poly(2-methyl-5-vinylpyridine) > poly(2-vinylpyridine) ≈ poly(5-ethyl-2-vinylpyridine)—demonstrates that alkyl substitution position modulates adsorption performance [4]. Researchers developing macroreticular SO₂ scrubber resins can use 4-ethyl-2-vinylpyridine to explore whether the 4-ethyl/2-vinyl regiochemistry yields adsorption capacity intermediate between the high-performing poly(4-vinylpyridine) and the lower-performing poly(5-ethyl-2-vinylpyridine). Resins are prepared by suspension copolymerization with divinylbenzene in the presence of iso-octane as porogenic diluent, and SO₂ adsorption follows BET-type isotherms with heats of adsorption of 10–14.5 kcal/mol—indicating chemisorptive interaction between SO₂ and the pyridine nitrogen [4].

Application
Selection Property
Validation Focus
Acid-dyeable acrylic fiber comonomer
Patent-verified comonomer identity
Verify equivalent dye uptake in target formulation
High-modulus block copolymer elastomer
Specific patent claim for 100% modulus
Confirm modulus in elastomer formulation with 4-ethyl-2-VP
Rubber-to-fiber adhesion promoter
Vinylpyridine-functional latex compatibility
Validate adhesion performance vs. standard 2-VP latex
Porous polymeric SO₂ adsorbent
Ethyl substitution position on pyridine ring
Assess SO₂ capacity relative to poly(4-VP) baseline
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